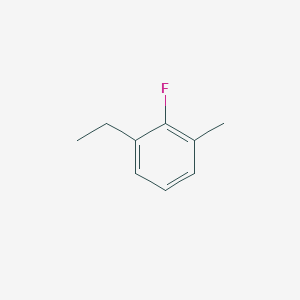![molecular formula C8H14O4 B13261115 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B13261115.png)
1,4,8-Trioxaspiro[4.5]decan-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,8-Trioxaspiro[45]decan-2-ylmethanol is a chemical compound with the molecular formula C8H14O4 It is characterized by a spirocyclic structure containing three oxygen atoms and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common method involves the reaction of diols with formaldehyde under acidic conditions to form the spirocyclic ring. Subsequent reduction or functionalization steps can introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific industrial methods may vary depending on the scale of production and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1,4,8-Trioxaspiro[4.5]decan-2-ylmethanol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanol exerts its effects depends on its interaction with molecular targets. The spirocyclic structure may interact with enzymes or receptors, influencing biological pathways. The exact mechanism can vary based on the specific application and the biological system involved.
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decan-2-ylmethanol: Similar spirocyclic structure but with two oxygen atoms.
2,8-Diazaspiro[4.5]decan-1-one: Contains nitrogen atoms in the spirocyclic ring, offering different chemical properties.
Uniqueness: 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanol is unique due to its three oxygen atoms in the spirocyclic ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other spirocyclic compounds and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
1,4,8-trioxaspiro[4.5]decan-3-ylmethanol |
InChI |
InChI=1S/C8H14O4/c9-5-7-6-11-8(12-7)1-3-10-4-2-8/h7,9H,1-6H2 |
InChI Key |
VAOXLYBGZZVSCS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12OCC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-methylphenyl)methyl]aniline](/img/structure/B13261032.png)
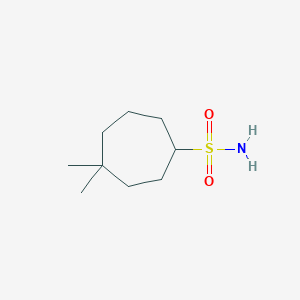
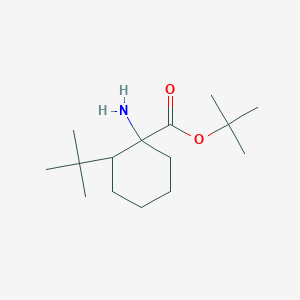
![2-{[(Azetidin-3-yl)methyl]sulfanyl}pyridine](/img/structure/B13261051.png)

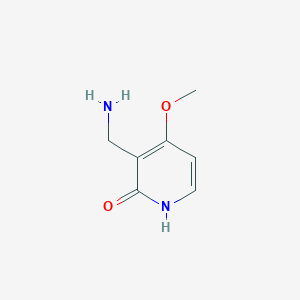
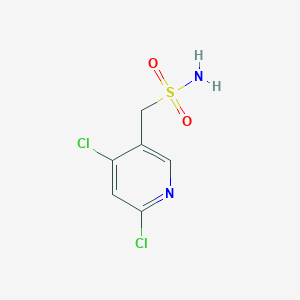
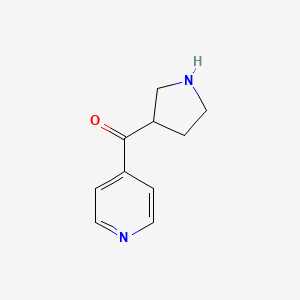
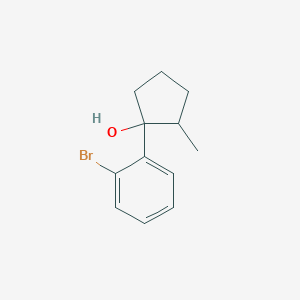
![(1-Methoxypropan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13261120.png)
![2-[(7-Oxocyclohepta-1,3,5-trien-1-YL)oxy]acetic acid](/img/structure/B13261133.png)


